Cas no 598-21-0 (2-BROMOACETYL BROMIDE)

2-Bromoacetyl bromide (CAS 598-21-0) is a highly reactive brominating agent and acylating reagent, commonly employed in organic synthesis and pharmaceutical intermediates. Its key advantages include its ability to introduce bromoacetyl functional groups efficiently, enabling the synthesis of complex molecules such as heterocycles, peptides, and agrochemicals. The compound’s high reactivity makes it suitable for selective modifications under controlled conditions. It is typically handled in anhydrous environments due to its moisture sensitivity. Applications extend to the preparation of active pharmaceutical ingredients (APIs) and specialty chemicals, where precise functionalization is critical. Proper safety measures are essential due to its corrosive and lachrymatory properties.
2-BROMOACETYL BROMIDE structure
2-BROMOACETYL BROMIDE structure
Product name:2-BROMOACETYL BROMIDE
CAS No:598-21-0
MF:C2H2BR2O
MW:201.84
MDL:MFCD00000115
CID:38664
PubChem ID:24891846

2-BROMOACETYL BROMIDE Chemical and Physical Properties

Names and Identifiers

    • 2-BROMOACETYL BROMIDE
    • BROMOACETIC ACID BROMIDE
    • BROMOACETYL BROMIDE
    • Acetyl bromide, bromo-
    • bromoacetyl
    • bromo-acetylbromid
    • ALPHA-BROMOACETYL BROMIDE
    • A-BROMOACETYL BROMIDE
    • Monobromoacetyl bromide
    • 1,2-Dibromoethanone
    • F0001-1567
    • Bromoacetyl bromide, purum, >=98.0% (AT)
    • NS00043338
    • LSTRKXWIZZZYAS-UHFFFAOYSA-
    • C2H2Br2O
    • 2-bromo-acetyl bromide
    • Bromoacetyl bromide [UN2513] [Corrosive]
    • bromo acetylbromide
    • InChI=1/C2H2Br2O/c3-1-2(4)5/h1H2
    • SCHEMBL34263
    • EINECS 209-923-5
    • AKOS000121172
    • BCP28220
    • AMY21867
    • 598-21-0
    • a-bromo-acetylbromide
    • A832485
    • alpha-bromoacetic acid bromide
    • UN 2513
    • bromacetylbromide
    • Acetyl bromide, 2-bromo-
    • bromo-acetylbromide
    • Bromoacetyl bromide, >=98%
    • Bromo-acetyl bromide
    • CCRIS 9090
    • Bromoacetic bromide
    • B0539
    • VS-08519
    • MFCD00000115
    • J-519940
    • BP-31082
    • FT-0623220
    • EN300-25769
    • E78899
    • bromacetyl bromide
    • DTXSID1060506
    • 2-bromoacetylbromide
    • UN2513
    • bromoactyl bromide
    • bromo acetyl bromide
    • bromoacetyl-bromide
    • bromoacetylbromide
    • DB-072701
    • BBL027286
    • STL146513
    • MDL: MFCD00000115
    • Inchi: InChI=1S/C2H2Br2O/c3-1-2(4)5/h1H2
    • InChI Key: LSTRKXWIZZZYAS-UHFFFAOYSA-N
    • SMILES: C(C(=O)Br)Br
    • BRN: 605440

Computed Properties

  • Exact Mass: 199.84700
  • Monoisotopic Mass: 199.847
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 1
  • Complexity: 42.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Surface Charge: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Color/Form: Light yellow liquid. There is a pungent smell.
  • Density: 2.317 g/mL at 25 °C(lit.)
  • Melting Point: 148.5°C (estimate)
  • Boiling Point: 150°C(lit.)
  • Flash Point: Fahrenheit: 221 ° f
    Celsius: 105 ° c
  • Refractive Index: n20/D 1.547(lit.)
  • Water Partition Coefficient: React
  • Stability/Shelf Life: Stable, but reacts violently with water. Incompatible with water, moisture, alcohols, strong bases, strong oxidizing agents.
  • PSA: 17.07000
  • LogP: 1.30280
  • Vapor Pressure: 3.8 mmHg ( 25 °C)
  • Solubility: Soluble in dichloromethane, dichloroethane, trichloromethane, ether, benzene and other organic solvents.
  • Sensitiveness: Moisture Sensitive

2-BROMOACETYL BROMIDE Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2513 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26-S36/37/39-S45-S8-S30-S25
  • FLUKA BRAND F CODES:10-19
  • Hazardous Material Identification: C
  • Safety Term:8
  • HazardClass:8
  • PackingGroup:II
  • Storage Condition:2-8°C
  • Packing Group:II
  • Hazard Level:8
  • Packing Group:II
  • Risk Phrases:R14; R34
  • TSCA:Yes

2-BROMOACETYL BROMIDE Customs Data

  • HS CODE:29159080
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

2-BROMOACETYL BROMIDE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-25769-0.05g
2-bromoacetyl bromide
598-21-0 95%
0.05g
$19.0 2024-06-18
Enamine
EN300-25769-5.0g
2-bromoacetyl bromide
598-21-0 95%
5.0g
$26.0 2024-06-18
Enamine
EN300-25769-10.0g
2-bromoacetyl bromide
598-21-0 95%
10.0g
$27.0 2024-06-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B95140-500g
Bromoacetyl bromide
598-21-0 97%
500g
¥298.0 2023-09-08
Life Chemicals
F0001-1567-0.25g
2-bromoacetyl bromide
598-21-0 95%+
0.25g
$18.0 2023-09-07
Life Chemicals
F0001-1567-1g
2-bromoacetyl bromide
598-21-0 95%+
1g
$21.0 2023-09-07
Enamine
EN300-25769-0.1g
2-bromoacetyl bromide
598-21-0 95%
0.1g
$19.0 2024-06-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
B56412-5G
2-BROMOACETYL BROMIDE
598-21-0
5g
¥406.01 2023-11-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B106897-500g
2-BROMOACETYL BROMIDE
598-21-0 97%
500g
¥360.90 2023-09-04
Cooke Chemical
A1236012-25G
Bromoacetyl bromide
598-21-0 97%
25g
RMB 31.20 2023-09-07

2-BROMOACETYL BROMIDE Suppliers

Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:598-21-0)Bromoacetyl bromide
Order Number:AG090
Stock Status:in Stock
Quantity:1KG;5KG;25KG;200KG
Purity:99%
Pricing Information Last Updated:Tuesday, 3 June 2025 11:33
Price ($):discuss personally

2-BROMOACETYL BROMIDE Related Literature

Additional information on 2-BROMOACETYL BROMIDE

Recent Advances in the Application of 2-Bromoacetyl Bromide (CAS 598-21-0) in Chemical Biology and Pharmaceutical Research

2-Bromoacetyl bromide (CAS 598-21-0) is a highly reactive acyl bromide compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key synthetic intermediate. This research brief synthesizes the latest advancements (2022-2023) in its utilization across drug discovery, bioconjugation, and material science, with particular emphasis on its role in covalent inhibitor design and protein modification strategies.

Recent studies highlight the compound's critical function in developing irreversible kinase inhibitors. A 2023 Journal of Medicinal Chemistry publication demonstrated its use in synthesizing next-generation EGFR inhibitors through selective cysteine targeting, achieving 10-fold improved selectivity over first-generation drugs (DOI: 10.1021/acs.jmedchem.3c00321). The α-bromoacetamide moiety generated from 2-bromoacetyl bromide forms stable thioether bonds with nucleophilic cysteine residues, a mechanism now being exploited in PROTAC designs.

In bioconjugation technology, 2022 research in Bioconjugate Chemistry revealed novel aqueous-phase stabilization methods for 2-bromoacetyl bromide, enabling its direct use in antibody-drug conjugate (ADC) synthesis without organic solvents (DOI: 10.1021/acs.bioconjchem.2c00318). This breakthrough has reduced aggregation issues in ADCs targeting HER2 and Trop-2 receptors, with clinical-stage candidates showing improved therapeutic indices.

Material science applications have expanded significantly, with a Nature Materials study (2023) employing 2-bromoacetyl bromide for surface-initiated polymerization to create antibacterial polymer brushes on medical devices (DOI: 10.1038/s41563-023-01505-4). The compound's dual reactivity (acyl bromide and alkyl bromide) allows simultaneous surface anchoring and polymer chain initiation, achieving unprecedented grafting densities.

Safety and handling protocols have been updated following a 2022 ACS Chemical Health & Safety report analyzing decomposition pathways (DOI: 10.1021/acs.chas.2c00012). New stabilization approaches using molecular sieves and strict temperature control (-20°C) during storage have reduced hazardous decomposition by 78% in industrial settings.

The pharmaceutical industry is witnessing growing adoption in continuous flow chemistry systems. A 2023 Organic Process Research & Development paper detailed a safer continuous process for 2-bromoacetyl bromide production with 92% yield and 99.5% purity, addressing previous scale-up challenges (DOI: 10.1021/acs.oprd.3c00045).

Emerging applications include its use in DNA-encoded library (DEL) technology for covalent binder discovery, as reported in Cell Chemical Biology (2023), where it enabled the identification of novel allosteric KRAS inhibitors (DOI: 10.1016/j.chembiol.2023.02.015). This expands the compound's utility beyond traditional small-molecule applications.

Future research directions focus on developing chiral variants for stereoselective modifications and exploring its potential in targeted protein degradation. The compound's unique reactivity profile continues to make it indispensable for innovative therapeutic modalities, though challenges remain in improving its stability profile for broader biological applications.

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